N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
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Overview
Description
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the reaction of benzylamine with 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine oxide.
Reduction: Formation of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine hydride.
Substitution: Formation of substituted benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine derivatives.
Scientific Research Applications
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with similar structural features.
1-Ethyl-1H-1,2,3-triazole: A closely related compound with a different substitution pattern.
Benzyl-1H-1,2,4-triazole: Similar compound with a different alkyl group
Uniqueness
Benzyl[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both benzyl and ethyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
1855888-97-9 |
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Molecular Formula |
C12H17ClN4 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N4.ClH/c1-2-16-12(14-10-15-16)9-13-8-11-6-4-3-5-7-11;/h3-7,10,13H,2,8-9H2,1H3;1H |
InChI Key |
COKBUOZHICYQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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